molecular formula C17H21N5O3S B12756984 Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide CAS No. 124841-00-5

Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide

Cat. No.: B12756984
CAS No.: 124841-00-5
M. Wt: 375.4 g/mol
InChI Key: GNRNWLPHPIYSTB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and hydrazide group make it particularly interesting for medicinal chemistry applications, as these moieties are often associated with biological activity.

Properties

CAS No.

124841-00-5

Molecular Formula

C17H21N5O3S

Molecular Weight

375.4 g/mol

IUPAC Name

4-[2-(2-methylbenzoyl)hydrazinyl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C17H21N5O3S/c1-3-6-15-20-22-17(26-15)18-13(23)9-10-14(24)19-21-16(25)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,24)(H,21,25)(H,18,22,23)

InChI Key

GNRNWLPHPIYSTB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2C

Origin of Product

United States

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